N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide
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Overview
Description
N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide: is a complex organic compound characterized by multiple isoindole and dioxoisoindole groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, cyclization, and amidation to form the final product. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods are optimized for efficiency, scalability, and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoindole derivatives, while reduction may produce reduced isoindole compounds.
Scientific Research Applications
N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Neurogenesis Inducer V, KHS101: A pyrimidinyl-aminothiazole compound that interacts with TACC3 and promotes nuclear localization of ARNT2.
Ethyl Acetoacetate: A compound subject to keto-enol tautomerism, often used in organic synthesis.
Uniqueness: N-(1,3-Dioxoisoindol-2-YL)-2-[4-(4-{5-[(1,3-dioxoisoindol-2-YL)carbamoyl]-1,3-dioxoisoindol-2-YL}phenoxy)phenyl]-1,3-dioxoisoindole-5-carboxamide is unique due to its multiple isoindole and dioxoisoindole groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse applications and interactions, setting it apart from simpler compounds.
Properties
Molecular Formula |
C46H24N6O11 |
---|---|
Molecular Weight |
836.7 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-[4-[4-[5-[(1,3-dioxoisoindol-2-yl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C46H24N6O11/c53-37(47-51-43(59)29-5-1-2-6-30(29)44(51)60)23-9-19-33-35(21-23)41(57)49(39(33)55)25-11-15-27(16-12-25)63-28-17-13-26(14-18-28)50-40(56)34-20-10-24(22-36(34)42(50)58)38(54)48-52-45(61)31-7-3-4-8-32(31)46(52)62/h1-22H,(H,47,53)(H,48,54) |
InChI Key |
OFJJXYBFGGESGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)N7C(=O)C8=C(C7=O)C=C(C=C8)C(=O)NN9C(=O)C1=CC=CC=C1C9=O |
Origin of Product |
United States |
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